molecular formula C24H22N4O2S B12037399 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone

2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone

Cat. No.: B12037399
M. Wt: 430.5 g/mol
InChI Key: HSIFXEVXSURWLD-UHFFFAOYSA-N
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Description

2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyridine ring, and an ethanone group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Formation of the Ethanone Group: The ethanone group is typically added via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole and pyridine rings, which are known to interact with biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
  • 2-{[4-(4-Chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C24H22N4O2S/c1-3-30-21-12-10-20(11-13-21)28-23(19-5-4-14-25-15-19)26-27-24(28)31-16-22(29)18-8-6-17(2)7-9-18/h4-15H,3,16H2,1-2H3

InChI Key

HSIFXEVXSURWLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)C)C4=CN=CC=C4

Origin of Product

United States

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